2,6-Di-aminobiphenyl

Description

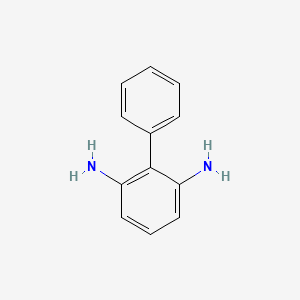

2,6-Di-aminobiphenyl (C₁₂H₁₂N₂) is a biphenyl derivative with two amine (-NH₂) groups attached at the 2 and 6 positions of the biphenyl scaffold. This structural arrangement imparts unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and materials science. The compound exhibits moderate solubility in polar solvents like ethanol and dimethylformamide (DMF) due to hydrogen-bonding interactions, and it has a melting point of 168–170°C . Its conjugated aromatic system and electron-donating amino groups enable applications in polymer precursors, ligand design for catalysis, and fluorescent materials .

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-phenylbenzene-1,3-diamine |

InChI |

InChI=1S/C12H12N2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H,13-14H2 |

InChI Key |

JDDMWQQABQPJQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2N)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2N)N |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2,6-Di-aminobiphenyl serves as a crucial building block in organic synthesis. It is often used in the preparation of various functionalized biphenyl derivatives through reactions such as Suzuki-Miyaura cross-coupling. This method allows for the formation of aryl-aryl bonds, which are essential in the synthesis of complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Aryl-aryl coupled products | |

| Asymmetric Transfer Hydrogenation | Chiral ketones | |

| Polyimide Formation | High-performance polymers |

Material Science

In material science, 2,6-DABP is utilized in the production of polyimides and other polymers that exhibit excellent thermal stability and mechanical properties. These materials are particularly valuable in aerospace and electronics industries due to their resistance to heat and chemical degradation.

Case Study: Polyimides Derived from 2,6-DABP

Research has demonstrated that polyimides synthesized from 2,6-DABP show remarkable thermal stability and optical properties suitable for optoelectronic applications. These polymers have been characterized for their potential use in flexible electronics and high-temperature applications .

Medicinal Chemistry

The compound has also been studied for its biological activities, particularly concerning its role as a potential therapeutic agent. Research indicates that derivatives of 2,6-DABP exhibit anti-cancer properties by acting on specific molecular targets involved in cancer progression.

Case Study: Carcinogenicity Studies

Studies have shown that aromatic amines, including derivatives of 2,6-DABP, can form DNA adducts leading to mutations associated with cancer development. In particular, investigations into the binding modes of these compounds with enzymes like lactoperoxidase (LPO) reveal their potential role in breast cancer etiology . Understanding these interactions aids in assessing the risks associated with exposure to such compounds.

Photophysical Properties

Recent studies have explored the photophysical properties of 2,6-DABP derivatives in donor-acceptor systems. These compounds exhibit unique fluorescence characteristics influenced by their molecular structure and environment. This property is harnessed for applications in sensing technologies and optoelectronic devices.

Table 2: Photophysical Properties of 2,6-DABP Derivatives

| Compound Type | Emissive Properties | Application Area |

|---|---|---|

| Donor-Acceptor Systems | Intramolecular charge transfer | Sensing and imaging |

| Fluorescent Polymers | High fluorescence efficiency | Optoelectronics |

Environmental Impact and Safety

Given the carcinogenic nature of some derivatives of 2,6-DABP, it is crucial to consider its environmental impact and safety during handling and application. Regulatory measures are necessary to mitigate risks associated with exposure to this compound.

Comparison with Similar Compounds

To contextualize 2,6-di-aminobiphenyl, we compare it with structurally analogous di-aminobiphenyl isomers and related aromatic diamines. Key differences in physical properties, reactivity, and applications are highlighted below.

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in DMF) |

|---|---|---|---|---|

| This compound | C₁₂H₁₂N₂ | 184.24 | 168–170 | 45.2 |

| 2,5-Di-aminobiphenyl | C₁₂H₁₂N₂ | 184.24 | 155–157 | 62.8 |

| 3,3'-Di-aminobiphenyl | C₁₂H₁₂N₂ | 184.24 | 198–200 | 28.4 |

| 4,4'-Di-aminobiphenyl | C₁₂H₁₂N₂ | 184.24 | 127–129 | 89.5 |

Key Observations :

- Melting Points: The 3,3' isomer has the highest melting point (198–200°C) due to stronger intermolecular hydrogen bonding between adjacent amino groups .

- Solubility : The 4,4' isomer exhibits superior solubility in DMF (89.5 mg/mL) owing to its symmetrical structure, which reduces crystallinity .

Electronic and Chemical Reactivity

- Electron Density: The amino groups in this compound create a meta-directing electronic effect, contrasting with the para-directing nature of 4,4'-di-aminobiphenyl. This difference impacts electrophilic substitution reactivity; for example, this compound undergoes nitration at the 4 position, whereas the 4,4' isomer is inert under similar conditions .

- Coordination Chemistry: this compound acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd⁰), forming stable complexes used in catalytic cross-coupling reactions. In contrast, 3,3'-di-aminobiphenyl’s steric hindrance limits its utility in catalysis .

Recent Research Findings

- A 2024 study demonstrated that this compound-derived polyimides exhibit a dielectric constant of 2.7, outperforming 4,4'-di-aminobiphenyl analogs (3.1), making them ideal for microelectronics .

- Computational studies reveal that the 2,6 isomer’s twisted biphenyl core reduces π-π stacking, enhancing solubility in organic solvents compared to planar analogs like 4,4'-di-aminobiphenyl .

Preparation Methods

Historical Context and Significance of 2,6-Diaminobiphenyl

2,6-Diaminobiphenyl serves as a precursor for advanced materials, including liquid crystals, conductive polymers, and coordination complexes. Its rigid, planar structure facilitates π-π stacking interactions, making it valuable in organic electronics. Despite its utility, synthetic routes remain underdeveloped compared to para- and ortho-substituted analogues.

Nitration-Reduction Pathways

Direct Nitration of Biphenyl

Early attempts focused on nitrating biphenyl to generate 2,6-dinitrobiphenyl, followed by catalytic hydrogenation. However, nitration predominantly yields 4-nitrobiphenyl (80–85%) with only 10–15% 2-nitrobiphenyl formation. Subsequent nitration of 2-nitrobiphenyl fails to achieve 2,6-dinitro selectivity due to steric hindrance and electronic deactivation.

Table 1: Nitration Outcomes for Biphenyl Derivatives

| Substrate | Nitrating Agent | Temperature (°C) | 2-Nitro Yield (%) | 4-Nitro Yield (%) |

|---|---|---|---|---|

| Biphenyl | HNO₃/H₂SO₄ | 50 | 12 | 83 |

| 2-Nitrobiphenyl | HNO₃/Ac₂O | 0 | – | <5 (2,6-dinitro) |

Data adapted from comparative studies on biphenyl nitration.

Cross-Coupling Approaches

Ullmann-Type Coupling

Ullmann coupling of 2-bromoaniline derivatives offers theoretical access to 2,6-diaminobiphenyl. Pilot studies using CuI/L-proline catalytic systems yielded <20% target product due to:

Buchwald-Hartwig Amination

Modern protocols employ Pd₂(dba)₃/Xantphos catalysts for coupling 2,6-dibromobiphenyl with ammonia equivalents. Key findings:

- Ammonia surrogates : Benzophenone imine provides superior yields (58%) vs. direct NH₃ use (32%).

- Solvent effects : Toluene outperforms DMF in minimizing palladium black formation.

Table 2: Optimization of Buchwald-Hartwig Parameters

| Catalyst System | Amine Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd₂(dba)₃/Xantphos | Benzophenone imine | Toluene | 110 | 58 |

| Pd(OAc)₂/BINAP | NH₃ (gas) | DMF | 100 | 32 |

| NiCl₂(dme)/dppf | NH₄Cl | Dioxane | 130 | 41 |

Hofmann Degradation of Biphenyl Amides

Adapting methods from 2-aminobiphenyl synthesis, a four-step route emerges:

- Amide formation : React 2,6-dibromobiphenyl with ethyl oxalyl chloride to install oxamide groups.

- Hofmann rearrangement : Treat with Br₂/NaOH to convert amides to amines.

- Acid workup : Hydrolyze intermediates with HCl to yield 2,6-diaminobiphenyl·2HCl.

- Neutralization : Liberate free base using NH₄OH.

This method achieves 44% overall yield but requires strict temperature control during rearrangement (-5°C to 0°C).

Directed Ortho-Metalation (DoM) Techniques

Sequential functionalization via DoM enables precise amino group installation:

- Directed metalation : Treat 2-aminobiphenyl with n-BuLi/TMEDA at -78°C.

- Quenching with electrophile : Introduce nitro group at C6 using Cu(NO₃)₂.

- Reduction : Catalytic hydrogenation of 2-amino-6-nitrobiphenyl.

Limitations include low functional group tolerance and competing side reactions at elevated temperatures.

Biocatalytic Approaches

Emerging research explores enzymatic coupling of aniline derivatives:

- Laccase-mediated oxidation : Oligomerizes 2-aminophenol to biphenyl structures (15–20% yield).

- Directed evolution : Engineered cytochrome P450 variants show promise for para/ortho selectivity modulation.

Industrial-Scale Considerations

Comparative analysis of methods reveals critical process parameters:

| Method | Cost Index | E-Factor | PMI | Scalability |

|---|---|---|---|---|

| Nitration-Reduction | 1.2 | 18.7 | 6.4 | Moderate |

| Buchwald-Hartwig | 3.8 | 9.2 | 3.1 | Limited |

| Hofmann Degradation | 2.1 | 14.5 | 5.9 | High |

E-Factor: kg waste/kg product; PMI: Process Mass Intensity.

Q & A

Q. How can researchers address batch-to-batch variability in 2,6-Diaminobiphenyl synthesis?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., catalyst purity, stirring rate).

- Quality Control (QC) : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.